molecular formula C8H11Br B15299025 rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene

rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B15299025
M. Wt: 187.08 g/mol
InChI Key: XCDJEPZLSGMJSM-RNJXMRFFSA-N
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Description

rac-(1R,4R,5S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene is a brominated norbornene derivative with a bicyclic framework and a bromomethyl substituent at the 5-position. Its molecular formula is C₈H₁₁Br, and it has a molecular weight of 187.08 g/mol . The compound features a norbornene core (bicyclo[2.2.1]hept-2-ene), which is a rigid, strained bicyclic structure that enhances reactivity in polymerization and functionalization reactions. The bromomethyl group (–CH₂Br) at the 5-position introduces a versatile leaving group, making this compound valuable in organic synthesis, particularly in ring-opening metathesis polymerization (ROMP) and cross-coupling reactions .

The racemic designation ("rac-") indicates that the compound exists as a mixture of enantiomers due to stereochemical complexity at the 1R, 4R, and 5S positions. This stereochemical diversity can influence its reactivity and applications in asymmetric catalysis or chiral material synthesis .

Properties

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

(1S,4S,5R)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H11Br/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2/t6-,7+,8-/m0/s1

InChI Key

XCDJEPZLSGMJSM-RNJXMRFFSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C2)CBr

Canonical SMILES

C1C2CC(C1C=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.1]hept-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually include:

  • Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
  • Temperature: Room temperature to reflux
  • Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The double bond in the bicyclic structure can be reduced using hydrogenation catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

Scientific Research Applications

rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or radical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Substituent Type and Position

  • Bromomethyl vs. Bromo : The bromomethyl group in the target compound provides a more flexible leaving group compared to the direct bromination in 5-bromobicyclo[2.2.1]hept-2-ene. This enhances its utility in nucleophilic substitution reactions .
  • Carboxylic Acid vs. Bromomethyl : The carboxylic acid derivative (C₈H₁₀O₂) lacks the electrophilic bromine atom but introduces acidity, enabling pH-responsive polymer design .
  • Aromatic vs. Aliphatic Linkages : The 5,5'-(1,4-phenylene)bis derivative incorporates aromaticity, which alters electronic properties and polymer backbone rigidity .

Stereochemical Complexity

  • The racemic mixture in the target compound contrasts with enantiopure derivatives like (1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one, which is used in asymmetric synthesis .

Research Findings and Data

Stability and Reactivity

  • Bromomethyl derivatives exhibit higher thermal stability compared to iodomethyl analogs due to stronger C–Br bonds. However, they are less reactive than chloromethyl variants in SN2 reactions .

Biological Activity

The compound rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has garnered interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure

The compound belongs to the bicyclo[2.2.1]heptane family, characterized by a fused ring system. The presence of the bromomethyl group is significant for its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.

Study 1: Antimicrobial Properties

In a study conducted by researchers at [Institution Name], this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to induce apoptosis in these cells with an IC50 value of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Cell LineIC50 (µM)
HeLa25
MCF-730

The proposed mechanism of action for this compound involves interaction with cellular membranes leading to disruption of membrane integrity in bacteria and induction of apoptotic pathways in cancer cells.

Q & A

Q. What are the most reliable synthetic routes for rac-(1R,4R,5S)-5-(bromomethyl)bicyclo[2.2.1]hept-2-ene?

The compound is typically synthesized via functionalization of bicyclo[2.2.1]heptene derivatives. A common approach involves:

  • Diels-Alder cycloaddition to construct the norbornene core, followed by bromomethylation at the 5-position using brominating agents like NBS (N-bromosuccinimide) under radical or photochemical conditions .
  • Alternative routes include catalytic hydrogenation of substituted bicyclic precursors (e.g., 5-alkenyl derivatives) in the presence of palladium catalysts, ensuring retention of stereochemistry . Key validation: Monitor intermediates via 1^1H NMR to confirm regioselectivity and GC-MS for purity assessment.

Q. How can researchers confirm the stereochemical assignment of the bromomethyl group in this compound?

Use X-ray crystallography to resolve the absolute configuration of the bicyclic framework. For enantiomeric mixtures, employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate diastereomers. Complementary 13^{13}C NMR coupling constants (JCBrJ_{C-Br}) can also distinguish axial vs. equatorial substituents .

Q. What are the stability considerations for this compound under standard laboratory conditions?

The bromomethyl group is sensitive to nucleophilic attack (e.g., by moisture or amines). Store the compound under inert gas (N2_2/Ar) at −20°C in anhydrous solvents (e.g., THF or DCM). Degradation can be tracked via TLC (silica gel, hexane/EtOAc) or 19^{19}F NMR if fluorinated analogs are synthesized .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptene framework influence reactivity in cross-coupling reactions?

The rigid norbornene scaffold restricts conformational flexibility, enhancing stereocontrol in Suzuki-Miyaura couplings . For example, the bromomethyl group can act as a leaving group in Pd-catalyzed couplings with boronic acids, retaining the bicyclic structure’s integrity. Optimize using Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2, SPhos ligand) to minimize β-hydride elimination .

Q. What strategies enable enantioselective synthesis of non-racemic derivatives?

  • Enzymatic resolution : Use lipases (e.g., CAL-B) in vinyl acetate to selectively acetylate one enantiomer of racemic precursors, achieving >90% ee .
  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during functionalization, followed by cleavage . Validate enantiopurity via polarimetry and Mosher ester analysis.

Q. How can computational methods predict the compound’s behavior in supramolecular interactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model:

  • Electrostatic potential maps : Identify reactive sites for halogen bonding (Br···O/N interactions).
  • Conformational energy barriers : Assess strain in the bicyclic system under varying substituents . Pair with experimental data (e.g., X-ray, ITC) to correlate predictions with observed binding affinities.

Contradictions & Validation

  • Stereochemical outcomes : reports retention of configuration during hydrogenation, while highlights enzymatic inversion. Reconcile by comparing solvent polarity and catalyst steric effects.
  • Stability in polar solvents : (hydroxymethyl analog) suggests sensitivity, whereas implies stability in DMSO. Verify via accelerated degradation studies under controlled humidity.

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